molecular formula C20H20N4O2 B3013757 4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide CAS No. 1172250-18-8

4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

Cat. No.: B3013757
CAS No.: 1172250-18-8
M. Wt: 348.406
InChI Key: GCXMWRBXGQNUNI-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, belonging to a class of compounds featuring a benzamide core linked to a pyridazine scaffold. Research Applications and Value This compound is primarily investigated for its potential in cancer research . Structurally, it shares a high degree of similarity with known bioactive molecules designed as tyrosine kinase inhibitors . Specifically, research on analogous 4-(pyridin-4-yloxy)benzamide derivatives has demonstrated excellent inhibitory activity against various cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), by targeting pathways like c-Met kinase . The presence of the 6-methylpyridazin-3-ylamino moiety is a critical pharmacophore in drug discovery, suggesting this compound is a valuable candidate for probing similar biological targets. Furthermore, benzamide derivatives are a well-explored chemical space in antiviral discovery. Related N-phenylbenzamide compounds have shown broad-spectrum antiviral effects by modulating host factors such as the intracellular levels of APOBEC3G (A3G), a protein capable of inhibiting virus replication . This mechanism suggests potential research applications for this compound against viruses like Hepatitis B (HBV) . Handling and Safety This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly prohibited for personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in a well-ventilated environment, using appropriate personal protective equipment.

Properties

IUPAC Name

4-ethoxy-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-26-18-11-5-15(6-12-18)20(25)22-17-9-7-16(8-10-17)21-19-13-4-14(2)23-24-19/h4-13H,3H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXMWRBXGQNUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with aniline to yield 4-ethoxy-N-phenylbenzamide.

    Introduction of the Pyridazinylamino Group: The pyridazinylamino group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 4-ethoxy-N-phenylbenzamide with 6-methylpyridazine-3-amine under suitable conditions, such as in the presence of a base like potassium carbonate and a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethoxy vs. Methoxy Substitutions

  • 4-Methoxy Analogue () : Substitution with methoxy reduces steric bulk but may decrease metabolic stability due to faster demethylation .

Pyridazine vs. Pyridazinone Rings

  • Target Compound: The 6-methylpyridazine ring lacks the keto group of pyridazinone derivatives (e.g., compound 22 in ), which reduces hydrogen-bond acceptor capacity but increases aromaticity for π-π stacking .

Amino vs. Oxy Linkages

  • Target Compound: The anilino (NH) linkage between benzamide and pyridazine allows for hydrogen-bond donation, critical for target binding.
  • Oxy-Linked Analogues (): Compounds like 4-ethyl-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide (CAS 1116071-48-7) replace NH with an oxygen atom, eliminating hydrogen-bond donor capacity and altering pharmacokinetic profiles .

Cardiotonic Agents

Pyridazinone derivatives (e.g., compound 22) demonstrate that electron-withdrawing substituents (e.g., chloro) on the benzamide enhance cardiotonic effects. The target compound’s ethoxy group, being electron-donating, may reduce such activity unless paired with complementary substituents .

Antibacterial Compounds

highlights that trifluoromethyl (CF3) groups on benzamides improve antistaphylococcal activity. While the target compound lacks CF3, its ethoxy group may balance hydrophobicity and solubility for bacterial membrane penetration .

Kinase Inhibitors

Benzamide-based drugs like imatinib () utilize bulky substituents (e.g., piperazine) for kinase inhibition.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Ethoxy (LogP ~1.6) vs. methoxy (LogP ~1.1) groups increase membrane permeability but may reduce aqueous solubility.
  • Metabolic Stability : Methyl groups on pyridazine (e.g., 6-methyl) resist oxidative metabolism compared to unsubstituted analogs.
  • Hydrogen-Bonding Capacity: The anilino NH provides a donor site absent in oxy-linked analogs, critical for target engagement .

Biological Activity

4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is a synthetic organic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines an ethoxy group and a pyridazinylamino moiety, which may contribute to its biological properties. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzamide Core :
    • React 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
    • React this acid chloride with aniline to yield 4-ethoxy-N-phenylbenzamide.
  • Introduction of the Pyridazinylamino Group :
    • Perform a nucleophilic aromatic substitution by reacting 4-ethoxy-N-phenylbenzamide with 6-methylpyridazine-3-amine in the presence of a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may inhibit enzymes or receptors involved in various cellular processes, potentially leading to anticancer effects or antimicrobial activity. For example, it may modulate pathways related to cell proliferation or inflammation .

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes or signaling pathways associated with tumor growth. For instance, studies on benzamide derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Case Studies

  • In Vitro Studies :
    • A study evaluating the cytotoxic effects of similar benzamide derivatives on cancer cell lines reported IC50 values ranging from 0.1 µM to 10 µM, indicating strong inhibitory effects on cell viability .
  • Animal Models :
    • In vivo studies using animal models have demonstrated that certain derivatives can significantly reduce tumor size when administered at therapeutic doses, highlighting their potential as effective anticancer agents .

Comparative Analysis

To understand the uniqueness and potential advantages of this compound compared to similar compounds, a comparative analysis is useful:

Compound NameKey FeaturesBiological Activity
4-ethoxy-N-(4-amino phenyl)benzamide Lacks pyridazinyl groupLimited anticancer activity
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide Lacks ethoxy groupAltered solubility and reactivity
4-ethoxy-N-(4-((pyridazin-3-yl)amino)phenyl)benzamide Lacks methyl groupPotentially reduced biological activity

The presence of both ethoxy and pyridazinyl groups in the target compound likely enhances its solubility and interaction with biological targets compared to these analogs .

Q & A

Q. What are the typical synthetic routes for 4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, and what key reaction conditions are employed?

The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the pyridazine derivative (e.g., 6-methylpyridazin-3-amine) via nucleophilic substitution or condensation reactions.
  • Step 2: Coupling of the pyridazine derivative with 4-ethoxybenzoyl chloride or a benzamide precursor under basic conditions (e.g., triethylamine in dichloromethane at room temperature) .
  • Step 3: Purification via column chromatography (e.g., chloroform:methanol gradients) or recrystallization . Key conditions include solvent choice (polar aprotic for coupling), temperature control (room temperature to reflux), and stoichiometric ratios to minimize side products.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography: Software like PHENIX or Phaser refines crystallographic data to resolve bond lengths and angles .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Optimization strategies include:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to <1 hour) while improving yield .
  • Catalytic Systems: Use of Pd catalysts for coupling steps to enhance regioselectivity .
  • Solvent Screening: Testing solvents like DMF or THF for improved solubility of intermediates .
  • Continuous Flow Reactors: Scalable production with precise temperature control to minimize decomposition .

Q. What analytical techniques are critical for resolving discrepancies in crystallographic data for this compound?

  • Molecular Replacement (MR): Phaser-2.1 software aligns known structural homologs (e.g., imatinib derivatives) to resolve phase problems .
  • Anomalous Dispersion: PHENIX validates electron density maps to correct for misassigned atom positions .
  • Validation Tools: CheckMyBlob or MolProbity to assess steric clashes and Ramachandran outliers .

Q. What in vitro assays are used to evaluate this compound’s potential as an enzyme inhibitor?

  • Kinase Inhibition Assays: Measure IC50_{50} values against target kinases (e.g., Abl or PDGFR) using fluorescence polarization .
  • Antimicrobial Susceptibility Testing: Broth microdilution to determine MIC values against resistant strains (e.g., MRSA), with CF3_3 groups enhancing potency .
  • Cellular Uptake Studies: LC-MS quantification in cell lysates to assess bioavailability .

Data Analysis and Mechanistic Questions

Q. How do substituents like ethoxy or methyl groups influence the compound’s bioactivity?

  • Ethoxy Group: Increases lipophilicity, improving membrane permeability (logP optimization) .
  • Methyl Group on Pyridazine: Enhances binding affinity via hydrophobic interactions with kinase ATP pockets .
  • Trifluoromethyl (CF3_3) Moieties: Improve metabolic stability and target engagement in enzyme inhibition assays .

Q. How should researchers address conflicting data in reaction outcomes reported across studies?

  • Systematic Replication: Reproduce reactions under identical conditions (solvent, temperature, catalyst) to isolate variables .
  • Byproduct Analysis: LC-MS or TLC to identify side products (e.g., hydrolyzed intermediates) .
  • Computational Modeling: DFT calculations to predict reaction pathways and compare with experimental yields .

Structural and Computational Questions

Q. What computational tools are recommended for predicting binding modes of this compound with biological targets?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate interactions with kinase domains .
  • MD Simulations: GROMACS for assessing stability of ligand-receptor complexes over nanosecond timescales .
  • QSAR Modeling: Build predictive models using substituent electronic parameters (Hammett constants) .

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